molecular formula C12H17N3O2 B8312220 (4-aminophenyl) 4-methylpiperazine-1-carboxylate

(4-aminophenyl) 4-methylpiperazine-1-carboxylate

Cat. No.: B8312220
M. Wt: 235.28 g/mol
InChI Key: WYMZCONCHLTPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-aminophenyl) 4-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl) 4-methylpiperazine-1-carboxylate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) 4-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of (4-aminophenyl) 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-aminophenyl) 4-methylpiperazine-1-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its amino and ester groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

(4-aminophenyl) 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-14-6-8-15(9-7-14)12(16)17-11-4-2-10(13)3-5-11/h2-5H,6-9,13H2,1H3

InChI Key

WYMZCONCHLTPBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

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